molecular formula C18H16O5S B583165 2-Oxo-3-(1-phenylpropyl)chromene-4-sulfonic acid CAS No. 131147-41-6

2-Oxo-3-(1-phenylpropyl)chromene-4-sulfonic acid

Cat. No. B583165
M. Wt: 344.381
InChI Key: QOCBYURNIKSOKH-UHFFFAOYSA-N
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Description

“2-Oxo-3-(1-phenylpropyl)chromene-4-sulfonic acid” is an impurity of Phenprocoumon, which is an oral anti-coagulant . It has a molecular formula of C18H16O6S .


Molecular Structure Analysis

The InChI key for this compound is QOCBYURNIKSOKH-UHFFFAOYSA-N . The canonical SMILES representation is CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)S(=O)(=O)O .


Physical And Chemical Properties Analysis

The molecular weight of “2-Oxo-3-(1-phenylpropyl)chromene-4-sulfonic acid” is 360.39 . Other specific physical and chemical properties are not available in the sources I found.

properties

IUPAC Name

2-oxo-3-(1-phenylpropyl)chromene-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5S/c1-2-13(12-8-4-3-5-9-12)16-17(24(20,21)22)14-10-6-7-11-15(14)23-18(16)19/h3-11,13H,2H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCBYURNIKSOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenprocoumon Sulfate

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